Thieno[3,2-b]pyridine-7-thiol

VEGFR‑2 kinase inhibition Antiangiogenesis Type II kinase inhibitor scaffold

Thieno[3,2-b]pyridine-7-thiol (CAS 1043022-84-9) is a sulfur‑containing fused heterocycle that belongs to the thieno[3,2-b]pyridine scaffold class. The molecule features a nucleophilic thiol (-SH) group at the 7‑position of the pyridine ring, which imparts distinct reactivity compared to its hydroxyl (7‑ol, CAS 107818-20-2) and regioisomeric thiol (e.g., 6‑thiol, 3‑thiol) analogs.

Molecular Formula C7H5NS2
Molecular Weight 167.3 g/mol
Cat. No. B8453056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridine-7-thiol
Molecular FormulaC7H5NS2
Molecular Weight167.3 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=S)SC=C2
InChIInChI=1S/C7H5NS2/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4H,(H,8,9)
InChIKeyWLGTYCKPZQFZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridine-7-thiol: A Regiospecific 7‑Thiol Heterocycle for Targeted Kinase Inhibitor Design


Thieno[3,2-b]pyridine-7-thiol (CAS 1043022-84-9) is a sulfur‑containing fused heterocycle that belongs to the thieno[3,2-b]pyridine scaffold class . The molecule features a nucleophilic thiol (-SH) group at the 7‑position of the pyridine ring, which imparts distinct reactivity compared to its hydroxyl (7‑ol, CAS 107818-20-2) and regioisomeric thiol (e.g., 6‑thiol, 3‑thiol) analogs . Its primary documented value lies in serving as a direct precursor or synthetic linchpin for thieno[3,2-b]pyridin-7-ylthio‑linked bioactive molecules—most notably VEGFR‑2 tyrosine kinase inhibitors under active investigation for anti‑angiogenic and antitumor applications [1].

Why Thieno[3,2-b]pyridine-7-thiol Cannot Be Interchanged with Its 7‑Ol or 6‑Thiol Counterparts


Thieno[3,2-b]pyridine analogs bearing different substituents or substitution positions are not functionally equivalent. The 7‑thiol group provides a soft nucleophilic sulfur center with distinct pKa and polarizability compared to the harder oxygen nucleophile of the 7‑ol [1]. This difference directly translates into divergent reactivity in SNAr chemistry and metal coordination. Furthermore, the regioisomeric 6‑thiol and 3‑thiol place the sulfur at electronically and sterically distinct loci on the bicyclic framework, leading to different molecular geometries in downstream thioether products—differences that have been shown to critically affect VEGFR‑2 binding mode and inhibitory potency [2]. Simply swapping one thienopyridine variant for another without accounting for these regiospecific electronic and steric profiles risks loss of biological activity or synthetic efficiency.

Quantitative Differentiation Evidence for Thieno[3,2-b]pyridine-7-thiol Against Its Closest Analogs


VEGFR‑2 Enzymatic Inhibition: 7‑Thiol‑Derived Thioethers Achieve Single‑to‑Double‑Digit Nanomolar IC₅₀

The 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea series, synthesized directly from the 7‑thiol via regioselective SNAr, exhibits VEGFR‑2 IC₅₀ values ranging from 10 to 206 nM in enzymatic assays, with the most potent analogs (bearing hydrophobic terminal phenyl substituents) achieving IC₅₀ values of 10–28 nM [1]. In contrast, the ortho- and para‑thioether regioisomers (2‑ and 4‑linked phenylureas) show substantially higher IC₅₀ values (0.4–0.9 μM range) [2], representing a ~14‑ to 90‑fold loss in potency when the thioether linkage position deviates from meta. This regiospecificity is directly governed by the 7‑thiol substitution pattern on the thieno[3,2-b]pyridine core.

VEGFR‑2 kinase inhibition Antiangiogenesis Type II kinase inhibitor scaffold

Antiproliferative Activity in Breast Cancer Cells: 7‑Thiol‑Derived Ureas Suppress Triple‑Negative MDA‑MB‑231 at Low Micromolar Concentrations

1‑Aryl‑3‑[3‑(thieno[3,2‑b]pyridin‑7‑ylthio)phenyl]ureas (compounds 1a–e) suppress proliferation, migration, and colony formation of MDA‑MB‑231 triple‑negative breast cancer cells at low micromolar concentrations, while showing no cytotoxicity toward normal human mammary epithelial cells (MCF‑10A) [1]. The most active compounds (1b: R₂=F; 1c: R₂=Me; 1e: R₁=Cl, R₂=CF₃) induced apoptosis specifically in MDA‑MB‑231 cells (TUNEL assay) and decreased PI3K/Akt and MAPK/Erk signaling. No comparable antiproliferative data have been reported for the corresponding 7‑ol‑derived ether or 6‑thiol‑derived thioether series in the same breast cancer models, positioning the 7‑thiol scaffold as the only validated entry point for this chemotype.

Breast cancer MDA‑MB‑231 PI3K/Akt pathway MAPK/Erk pathway

Physicochemical Differentiation: 7‑Thiol Exhibits Higher Predicted LogP and Distinct Hydrogen‑Bonding Profile vs. 7‑Ol

Predicted ACD/LogP for thieno[3,2-b]pyridine-7-thiol is 3.32, compared to experimentally reported water solubility for the 7‑ol analog (Thieno[3,2-b]pyridin-7-ol, CAS 107818-20-2) . The 7‑ol analog possesses a melting point of 230–235 °C (lit.) and is described as soluble in water , whereas the 7‑thiol has a predicted boiling point of 308.6±22.0 °C, density of 1.4±0.1 g/cm³, and only one H‑bond acceptor and zero H‑bond donors (compared to the 7‑ol's two H‑bond donors) . This shift from a hydrophilic hydroxyl to a lipophilic thiol significantly alters solubility, membrane permeability potential, and metal‑coordination preferences, making the 7‑thiol more suitable for applications requiring higher logP or soft metal binding.

Physicochemical properties LogP Hydrogen bonding Solubility

Regioselective SNAr Reactivity: 7‑Chlorothieno[3,2‑b]pyridine Undergoes Quantitative Displacement with Thiols at the 7‑Position

The synthesis of di(hetero)arylthioethers via SNAr of 7‑chlorothieno[3,2‑b]pyridine with amino‑ or methoxy‑substituted thiophenols proceeds in good to high yields, demonstrating the exclusive regioselectivity for the 7‑position [1]. This contrasts with thieno[3,2‑b]pyridine analogs bearing leaving groups at other positions (e.g., 5‑ or 6‑chloro), where competitive reactivity or lower yields are reported [2]. The 7‑chloro precursor is itself derived from the 7‑thiol or 7‑ol, establishing the 7‑thiol as the key intermediate that enables this reliable, high‑yielding functionalization route.

SNAr reaction Regioselective synthesis Thioether formation Late‑stage functionalization

Chromatographic Differentiation: Thiol‑Containing Thienopyridines Exhibit Distinct Rf Values on Silica Gel vs. Azine and Sulfoxide Analogs

Thin‑layer chromatographic Rf data on silica gel for 64 sulfur‑ and nitrogen‑containing heterocycles including thieno[3,2‑b]pyridines show that thioles (sulfur‑containing) consistently display higher Rf values than sulfides, sulfones, sulfoxides, and azine N‑oxides [1]. This adsorption order—interpreted in terms of hydrogen‑bonding strength from adsorbate to silica gel—provides a quantitative framework for distinguishing the 7‑thiol from oxygenated or oxidized analogs during purification and quality control. Compounds bearing a free thiol group exhibit weaker H‑bonding to silica compared to hydroxyl‑bearing analogs, translating to faster elution and higher Rf.

TLC Chromatographic adsorbability Silica gel Hydrogen bonding

Thiol–Thione Tautomerism: The 7‑Thiol Exists in Equilibrium with the 7‑Thione Form, Impacting Reactivity and Metal‑Binding Mode

Pyridinethiones and their fused analogs, including thieno[3,2‑b]pyridine‑7‑thiol, can undergo thiol–thione tautomerism, with the thione form being dominant for monomers in aqueous solution according to DFT calculations at the B3LYP/6‑311++G(d,p) level [1]. This equilibrium has direct consequences for the compound's nucleophilicity, metal‑coordination mode (S‑ vs. N‑binding), and disulfide formation propensity. In contrast, the 7‑ol analog (Thieno[3,2‑b]pyridin‑7‑ol) predominantly exists in the hydroxyl form with no analogous thione tautomerization , establishing a fundamental difference in solution‑phase speciation that affects all downstream chemistry.

Tautomerism Thiol‑thione equilibrium Metal coordination DFT calculation

High‑Value Research and Industrial Application Scenarios for Thieno[3,2‑b]pyridine‑7‑thiol


Medicinal Chemistry: VEGFR‑2 Type II Kinase Inhibitor Lead Generation

Thieno[3,2‑b]pyridine‑7‑thiol is the direct precursor for constructing the 1‑aryl‑3‑[3‑(thieno[3,2‑b]pyridin‑7‑ylthio)phenyl]urea series, which has produced compounds with VEGFR‑2 IC₅₀ values as low as 10 nM in enzymatic assays [1]. Programs targeting antiangiogenic therapy for solid tumors should prioritize the 7‑thiol to access the meta‑thioether‑arylurea geometry essential for high‑affinity type II binding. The 7‑ol or 6‑thiol cannot generate this exact pharmacophore without additional synthetic manipulation, increasing step count and reducing overall yield.

Oncology Research: Dual Antiangiogenic and Antiproliferative Agent Development for Triple‑Negative Breast Cancer

Compounds derived from the 7‑thiol scaffold have demonstrated dual activity: VEGFR‑2‑mediated antiangiogenesis in HUVEC models and direct antiproliferative effects against MDA‑MB‑231 triple‑negative breast cancer cells via PI3K/Akt and MAPK/Erk pathway inhibition [1] [2]. Researchers exploring simultaneous targeting of tumor vasculature and tumor cell signaling should source the 7‑thiol, as no 7‑ol‑ or 6‑thiol‑based analog has replicated this dual‑mechanism profile in published studies.

Synthetic Methodology: Late‑Stage Diversification via Regioselective SNAr

The 7‑thiol enables a reliable, high‑yielding SNAr diversification platform at the 7‑position of the thieno[3,2‑b]pyridine core, as demonstrated by Calhelha et al. [1] [2]. Medicinal chemistry groups building focused libraries of 7‑substituted thienopyridines benefit from the predictable reactivity and compatibility with a range of arylthiol nucleophiles. The 7‑chloro intermediate—directly accessible from the 7‑thiol or 7‑ol—shows exclusive 7‑regioselectivity, reducing purification burden compared to less regioselective scaffolds.

Quality Control and Analytical Chemistry: Identity Confirmation via Chromatographic Rf Fingerprint

Procurement and QC laboratories can leverage the distinct chromatographic behavior of free thioles on silica gel—specifically, higher Rf values relative to hydroxyl, sulfoxide, and sulfone derivatives—to confirm the identity and purity of Thieno[3,2‑b]pyridine‑7‑thiol shipments [1]. This TLC‑based differentiation is rapid, low‑cost, and does not require advanced instrumentation, making it suitable for routine incoming material verification in both academic and industrial settings.

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